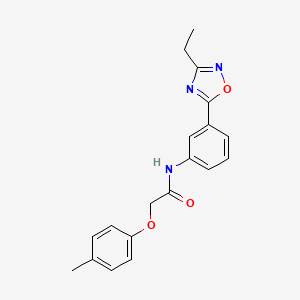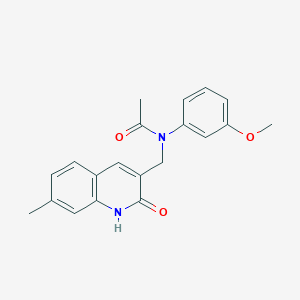
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide, also known as HMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. HMA belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide exerts its effects through the inhibition of various signaling pathways involved in inflammation and cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide has been found to inhibit the NF-κB pathway, which plays a crucial role in regulating inflammation and cancer cell growth. It has also been found to activate the AMPK pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of inflammatory diseases. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide has also been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide has been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide has been found to exhibit some toxicity in high doses.
Future Directions
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide. One potential direction is to investigate the potential therapeutic applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide and its effects on various signaling pathways. Finally, the development of new formulations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide with improved solubility and reduced toxicity could lead to its wider use in laboratory experiments and potential therapeutic applications.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide exhibits anti-inflammatory, antioxidant, and anticancer properties and has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. While N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide has some limitations for lab experiments, its potential therapeutic applications and future directions for research make it an important compound for scientific study.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 3-methoxyaniline in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride to obtain N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide. The synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide has been extensively studied and optimized for higher yields and purity.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(3-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
properties
IUPAC Name |
N-(3-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-8-15-10-16(20(24)21-19(15)9-13)12-22(14(2)23)17-5-4-6-18(11-17)25-3/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXVEFUSJLJWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC(=CC=C3)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

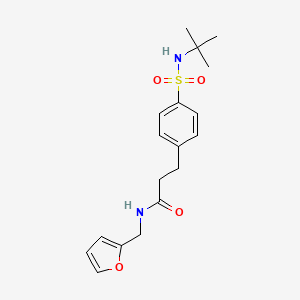
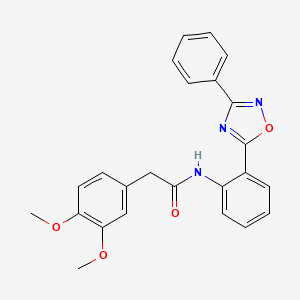
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B7705244.png)
![N-[1-(4-Еthoxyphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7705251.png)
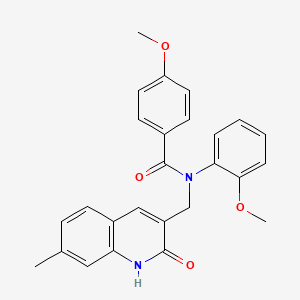

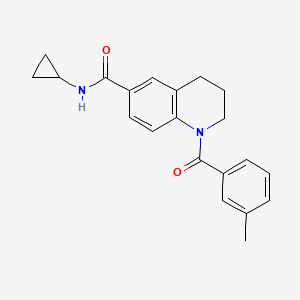
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7705287.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)

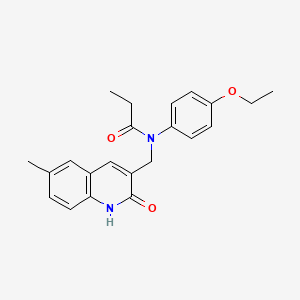
![N'-[(Z)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705297.png)

